molecular formula C13H8ClNO7S B14521514 Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate CAS No. 62547-08-4

Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate

Cat. No.: B14521514
CAS No.: 62547-08-4
M. Wt: 357.72 g/mol
InChI Key: OSIFOJQFCMHHEL-UHFFFAOYSA-N
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Description

Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenyl group, a chlorosulfonyl group, a hydroxyl group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate typically involves the reaction of 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoic acid with phenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes and proteins, thereby exerting its biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.

    Phenyl 3-(chlorosulfonyl)-2-hydroxybenzoate: Lacks the nitro group, resulting in different reactivity and applications.

    Phenyl 3-(chlorosulfonyl)-2-nitrobenzoate:

Uniqueness

Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate is unique due to the presence of both the hydroxyl and nitro groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

62547-08-4

Molecular Formula

C13H8ClNO7S

Molecular Weight

357.72 g/mol

IUPAC Name

phenyl 3-chlorosulfonyl-2-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C13H8ClNO7S/c14-23(20,21)11-7-8(15(18)19)6-10(12(11)16)13(17)22-9-4-2-1-3-5-9/h1-7,16H

InChI Key

OSIFOJQFCMHHEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)Cl)O

Origin of Product

United States

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